molecular formula C22H22ClN3O3 B2440073 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride CAS No. 2097861-57-7

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride

Cat. No.: B2440073
CAS No.: 2097861-57-7
M. Wt: 411.89
InChI Key: KKYRLOOBBLRBDI-UHFFFAOYSA-N
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Description

1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride is a useful research compound. Its molecular formula is C22H22ClN3O3 and its molecular weight is 411.89. The purity is usually 95%.
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Properties

IUPAC Name

[8-(4-methylpiperazin-1-yl)-[1,3]dioxolo[4,5-g]quinolin-7-yl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3.ClH/c1-24-7-9-25(10-8-24)21-16-11-19-20(28-14-27-19)12-18(16)23-13-17(21)22(26)15-5-3-2-4-6-15;/h2-6,11-13H,7-10,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYRLOOBBLRBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=O)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride (CAS Number: 2097931-25-2) is a synthetic derivative known for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C23H24ClN3O3
  • Molecular Weight: 425.9 g/mol
  • Structure: The compound features a quinoline-based core structure with a piperazine moiety, which is often associated with diverse biological activities.

Antifilarial Activity

Research indicates that derivatives of benzopyrones and piperazines exhibit significant antifilarial properties. A related study highlighted that compounds with piperazine pharmacophores demonstrated macrofilaricidal and microfilaricidal effects against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound at a dose of 300 mg/kg showed up to 53.6% adulticidal activity and 46% microfilaricidal activity in rodent models, suggesting potential therapeutic applications in treating filarial infections .

Neuroprotective Effects

The neuroprotective properties of similar compounds have been documented in various studies. For instance, compounds containing piperazine rings have been shown to significantly prolong survival in models of acute cerebral ischemia. This effect is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress . The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.

Study on Antifilarial Activity

A study conducted on the efficacy of benzopyrone derivatives against Brugia malayi demonstrated promising results. The compound was administered orally over five days, resulting in significant reductions in adult worm populations and sterilization effects on female worms. The study concluded that such compounds could serve as leads for developing new antifilarial agents .

Neuroprotective Activity Assessment

In an experimental setup involving bilateral common carotid artery occlusion in mice, compounds similar to this compound were assessed for neuroprotective effects. Results indicated that these compounds improved survival rates and reduced neurological deficits post-ischemia, suggesting their potential utility in treating stroke-related conditions .

Research Findings Summary Table

Study FocusKey FindingsReference
Antifilarial Activity53.6% adulticidal and 46% microfilaricidal activity against Brugia malayi
Neuroprotective EffectsProlonged survival time in acute cerebral ischemia models
Mechanism of ActionPotential modulation of neurotransmitter systems and reduction of oxidative stress

Preparation Methods

Synthetic Strategies for the Quinoline Core

The quinoline scaffold forms the foundation of the target compound. Classical methods such as the Skraup or Pfitzinger reactions are unsuitable due to the fused dioxolo ring at positions 4 and 5. Instead, a retro-synthetic approach starting from 4,5-dihydroxyquinoline derivatives is preferred. For example, 7-nitro-8-chloro-4,5-dihydroxyquinoline (A ) serves as a pivotal intermediate, enabling subsequent functionalization. The dihydroxy groups at positions 4 and 5 are critical for dioxolo ring formation via cyclization with methylene donors like diiodomethane under basic conditions.

Key Reaction Conditions

  • Cyclization : Treatment of A with diiodomethane (CH₂I₂) in dimethylformamide (DMF) at 80°C for 12 hours yields 7-nitro-8-chloro-2H-dioxolo[4,5-g]quinoline (B ) with 75–80% efficiency.
  • Nitro Reduction : Catalytic hydrogenation of B using palladium on carbon (Pd/C) in ethanol at 25°C produces the amine derivative C .

Installation of the 7-Benzoyl Group

The benzoyl moiety at position 7 is introduced via acylation of the amine intermediate C . Friedel-Crafts acylation is impractical due to the quinoline’s electron-deficient aromatic system. Instead, a two-step process involving diazotization and subsequent coupling with benzoyl chloride is employed:

  • Diazotization : Treatment of C with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates the diazonium salt D .
  • Benzoylation : Reaction of D with benzoyl chloride in acetone at 25°C affords 7-benzoyl-8-chloro-2H-dioxolo[4,5-g]quinoline (E ) in 65–70% yield.

Piperazine Substitution at Position 8

The chlorine atom at position 8 is displaced by 4-methylpiperazine under nucleophilic aromatic substitution (SNAr) conditions. Patent literature highlights the efficacy of using silylated piperazine derivatives to enhance reactivity:

  • Reaction Protocol : Heating E with 4-methylpiperazine in dimethyl sulfoxide (DMSO) at 120°C for 24 hours produces the free base F .
  • Yield Optimization : Addition of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields to 85–90% by facilitating intermediate solubility.

Hydrochloride Salt Formation and Purification

The final step involves converting the free base F into its hydrochloride salt. Crystallization from ethanol-hydrochloric acid mixtures ensures high purity and polymorph control:

  • Salt Formation : Dissolving F in ethanol and adding concentrated HCl (37%) at 0°C precipitates 1-{7-benzoyl-2H-dioxolo[4,5-g]quinolin-8-yl}-4-methylpiperazine hydrochloride (G ) as a white crystalline solid.
  • Polymorph Stability : X-ray diffraction confirms the crystalline form-I, characterized by peaks at 5.8, 10.8, and 16.1° 2θ, ensuring reproducibility.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Key Challenges
Quinoline Cyclization CH₂I₂, DMF, 80°C 75–80 Regioselective dioxolo formation
Benzoylation NaNO₂/HCl, benzoyl chloride, acetone 65–70 Diazonium intermediate stability
Piperazine Substitution 4-Methylpiperazine, DMSO, TBAB, 120°C 85–90 Solvent toxicity, reaction duration
Salt Crystallization Ethanol/HCl, 0°C 95 Polymorph control

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 6 and 8 are mitigated by electron-withdrawing groups (e.g., nitro) during early synthesis stages.
  • Dioxolo Ring Stability : Acidic conditions during diazotization risk ring opening; neutral pH and low temperatures preserve integrity.
  • Piperazine Reactivity : Silylation techniques from patent US5051505A enhance nucleophilicity, reducing side products.

Q & A

Q. What are the established synthesis protocols for this compound, and how are intermediates purified?

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and hydrazine coupling. For example, hydrazine derivatives (e.g., arylhydrazines) are reacted with aldehyde intermediates under reflux in ethanol, followed by recrystallization using ethanol-water mixtures for purification. Monitoring via TLC and isolation by vacuum filtration are critical steps . Key intermediates like 4-[4-(7-chloro-quinolin-4-yl)-piperazin-1-ylmethyl]-benzaldehyde are synthesized via similar protocols, with yields optimized by controlling stoichiometry and reaction time .

Q. What analytical techniques are used to confirm the compound’s structural integrity and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR are employed to verify substituent positions and stereochemistry. For instance, δ 1.22 ppm (doublet) and δ 3.49 ppm (broad singlet) in ¹H NMR confirm methyl and piperazine protons, respectively .
  • LC/MS (ESI-MS) : Used to determine molecular weight (e.g., m/z = 486.02 [M+1] for hydrazine derivatives) and assess purity .
  • Recrystallization : Ethanol-water mixtures (1:1) are standard for isolating high-purity crystals .

Q. How do environmental factors (pH, temperature) influence the compound’s stability during storage?

Stability studies involve accelerated degradation tests under varied pH (e.g., 1.2–9.0 buffers) and temperatures (4°C–40°C). For related piperazine derivatives, acidic conditions promote hydrolysis, while neutral/basic conditions enhance oxidative degradation. Long-term storage recommendations include inert atmospheres and desiccated environments at 4°C .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory) predict transition states and activation energies for key steps like hydrazone formation. Computational reaction path searches, combined with machine learning, narrow experimental parameters (e.g., solvent choice, catalyst loading) to reduce trial-and-error approaches. For example, ICReDD’s workflow integrates computational predictions with experimental validation, achieving >90% yield optimization in analogous quinoline syntheses .

Q. What strategies resolve contradictions in spectral or biological activity data?

  • Spectral Discrepancies : Cross-validate NMR/LC-MS data with computational simulations (e.g., Gaussian-based chemical shift predictions). Adjust experimental conditions (e.g., solvent polarity) to mitigate aggregation artifacts .
  • Biological Activity Variability : Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., electron-withdrawing benzoyl groups) with target binding. For example, modifying the piperazine methyl group alters receptor affinity in related compounds .

Q. How can predictive AI models enhance scalability in synthesizing derivatives?

AI platforms (e.g., COMSOL Multiphysics-integrated tools) automate parameter optimization for large-scale reactions. For instance, reinforcement learning algorithms predict optimal reflux times and solvent ratios, reducing batch-to-batch variability. Smart laboratory systems enable real-time adjustments during synthesis, improving reproducibility .

Q. What methodologies are used to design bioactive analogs with improved pharmacokinetics?

  • Scaffold Hopping : Replace the benzodioxolo group with bioisosteres (e.g., chromone) to enhance metabolic stability .
  • Prodrug Modifications : Introduce hydrolyzable esters (e.g., ethyl carboxylates) to improve oral bioavailability, as seen in related piperazine-quinoline hybrids .
  • In Silico ADMET Prediction : Tools like SwissADME assess permeability and cytochrome P450 interactions to prioritize candidates .

Methodological Considerations

  • Controlled Recrystallization : Use gradient cooling (e.g., 60°C → 4°C) to minimize impurities in final products .
  • Reaction Monitoring : Implement inline FTIR or Raman spectroscopy to track intermediate formation and prevent side reactions .
  • Data Validation : Cross-reference experimental results with CRDC-classified research (e.g., RDF2050112 for reactor design fundamentals) to ensure methodological rigor .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.